molecular formula C11H16N2O2 B13540932 4-Methyl-N-(2-methylpropyl)-2-nitroaniline CAS No. 649763-41-7

4-Methyl-N-(2-methylpropyl)-2-nitroaniline

Cat. No.: B13540932
CAS No.: 649763-41-7
M. Wt: 208.26 g/mol
InChI Key: KEOPOSKPIZJILG-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methylpropyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, which is further substituted with a methyl group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-methylpropyl)-2-nitroaniline can be achieved through several methods. One common approach involves the nitration of 4-methyl-N-(2-methylpropyl)aniline. This process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced monitoring systems to maintain reaction conditions. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-methylpropyl)-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents on the aniline ring are replaced by different functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions using reagents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide, alkyl halides, or other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-Methyl-N-(2-methylpropyl)-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Methyl-N-(2-methylpropyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-Methyl-N-(2-methylpropyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methylpropyl)-2-nitroaniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(2-methylpropyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitroaniline: Lacks the methyl and isobutyl groups, resulting in different physical and chemical properties.

    4-Methyl-2-nitroaniline: Lacks the isobutyl group, affecting its solubility and reactivity.

Uniqueness

4-Methyl-N-(2-methylpropyl)-2-nitroaniline is unique due to the combination of its substituents, which confer specific chemical and physical properties

Properties

CAS No.

649763-41-7

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-methyl-N-(2-methylpropyl)-2-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-8(2)7-12-10-5-4-9(3)6-11(10)13(14)15/h4-6,8,12H,7H2,1-3H3

InChI Key

KEOPOSKPIZJILG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(C)C)[N+](=O)[O-]

Origin of Product

United States

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